1,3-dimethyl-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7300(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{4,6-dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaen-5-yl}propanoic acid .
- 12-benzyl-4,6-dimethyl-11-sulfanyl-4,6,10,12-tetraazatricyclo[7.3.0.0(3,7)]dodeca-1,3(7),8,10-tetraen-5-one .
Uniqueness
4,6-DIMETHYL-4,6,10,12-TETRAAZATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,7,10-TETRAEN-5-ONE is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1,3-dimethyl-5H-imidazo[4,5-f]benzimidazol-2-one |
InChI |
InChI=1S/C10H10N4O/c1-13-8-3-6-7(12-5-11-6)4-9(8)14(2)10(13)15/h3-5H,1-2H3,(H,11,12) |
InChI Key |
QUEXVBNPLGCNGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)NC=N3)N(C1=O)C |
solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.